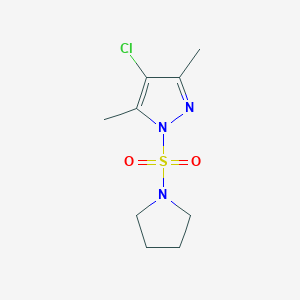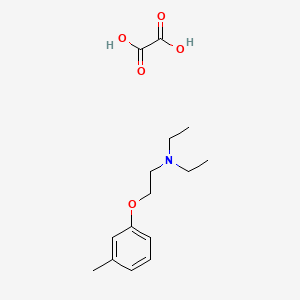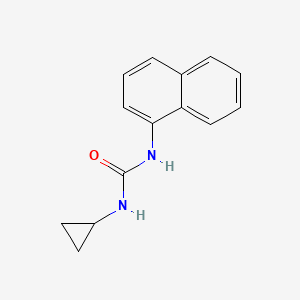
4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole (known as CP-690,550) is a small molecule drug that was developed by Pfizer for the treatment of autoimmune diseases. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathway of various cytokines that are involved in the immune response. CP-690,550 has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
CP-690,550 is a selective inhibitor of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which is a non-receptor tyrosine kinase that is involved in the signaling pathway of various cytokines, such as interleukins and interferons. 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole plays a critical role in the differentiation and proliferation of immune cells, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines. This results in a decrease in the immune response and a subsequent reduction in the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma, in patients with autoimmune diseases. This leads to a decrease in the activation of T-cells and a subsequent reduction in the symptoms of the disease. In addition, CP-690,550 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 is a potent and selective inhibitor of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which makes it an ideal tool for studying the role of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole in the immune response. However, its use is limited by its specificity, as it only targets 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole and not other JAK family members. In addition, CP-690,550 has a short half-life and requires frequent dosing, which can be a limitation in long-term experiments.
Direcciones Futuras
CP-690,550 has shown promise in the treatment of autoimmune diseases, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some possible future directions for research include:
1. Investigating the use of CP-690,550 in combination with other immunomodulatory agents to enhance its efficacy.
2. Studying the long-term effects of CP-690,550 on the immune system and its potential impact on the risk of infections and malignancies.
3. Developing new 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole inhibitors with improved pharmacokinetic properties and broader selectivity for other JAK family members.
4. Investigating the use of CP-690,550 in the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease.
In conclusion, CP-690,550 is a promising drug for the treatment of autoimmune diseases, and its mechanism of action and potential therapeutic applications warrant further research. Its selective inhibition of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole makes it an ideal tool for studying the role of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole in the immune response, and its favorable safety profile makes it a promising candidate for clinical use.
Métodos De Síntesis
The synthesis of CP-690,550 involves a multi-step process that begins with the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with pyrrolidine and sulfur dioxide to form the corresponding sulfonamide. This intermediate is then reacted with sodium hydride and methyl iodide to introduce the methyl group at the 5-position of the pyrazole ring. The final step involves the reaction of the intermediate with 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole to form the active drug.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, CP-690,550 has been investigated for its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
Propiedades
IUPAC Name |
4-chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2S/c1-7-9(10)8(2)13(11-7)16(14,15)12-5-3-4-6-12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUQUVKDRHJYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)N2CCCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4973719.png)

![5-bromo-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4973736.png)
![8-tert-butyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4973738.png)

![N-methyl-2-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4973749.png)
![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)

![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4973777.png)
![3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B4973785.png)
![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)